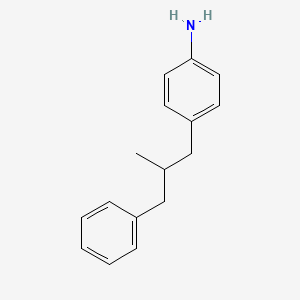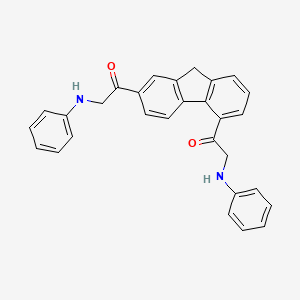
1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is an organic compound that features a fluorene backbone with two anilinoethanone groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) typically involves the reaction of fluorene derivatives with aniline and ethanone derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with aniline and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere and at controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic solar cells and OLEDs.
9,9-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A phosphorescent host material for OLED devices.
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate: Utilized in polymer chemistry and materials science.
Uniqueness
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.
Propiedades
Número CAS |
88093-10-1 |
|---|---|
Fórmula molecular |
C29H24N2O2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-anilino-1-[5-(2-anilinoacetyl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C29H24N2O2/c32-27(18-30-23-9-3-1-4-10-23)20-14-15-25-22(16-20)17-21-8-7-13-26(29(21)25)28(33)19-31-24-11-5-2-6-12-24/h1-16,30-31H,17-19H2 |
Clave InChI |
BYTNXEGDLREBQA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4)C(=CC=C2)C(=O)CNC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
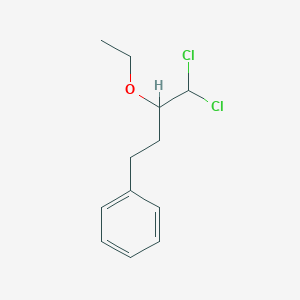
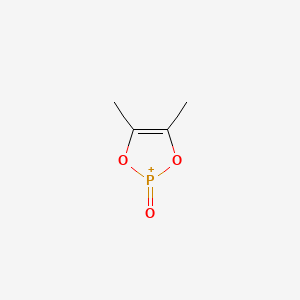

![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

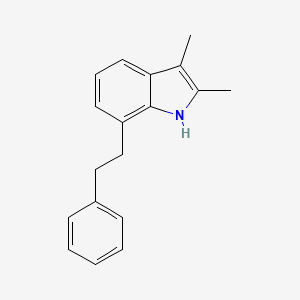

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
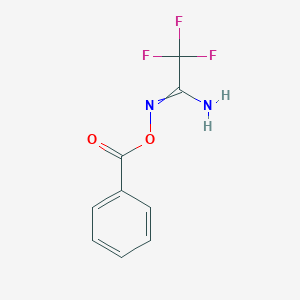
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
